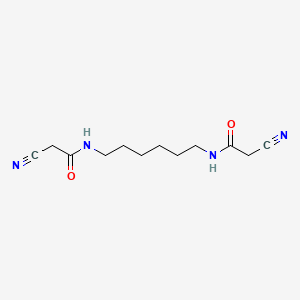![molecular formula C16H14O4 B14687409 Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane] CAS No. 30339-98-1](/img/structure/B14687409.png)
Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] is a complex organic compound characterized by its unique dispiro structure. This compound features two 1,3-dioxolane rings fused to an acenaphthylene core, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, which can be used to form the dispiro structure. This reaction often requires specific conditions such as moderate temperatures and the presence of catalysts to achieve good yields .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action for Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]
- 1′,3′-Dihydrospiro[[1,3]dioxolane-2,2′-indene]
- syn-Dispiro-[1,3-dioxolane-2,17’-penta-cyclo-[12.2.1.1.0.0]octa]
Uniqueness
What sets Dispiro[1,3-dioxolane-2,1’(2’H)-acenaphthylene-2’,2’'-[1,3]dioxolane] apart from similar compounds is its specific structural arrangement, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
Properties
CAS No. |
30339-98-1 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
InChI |
InChI=1S/C16H14O4/c1-3-11-4-2-6-13-14(11)12(5-1)15(17-7-8-18-15)16(13)19-9-10-20-16/h1-6H,7-10H2 |
InChI Key |
GJZMIWIOIQAHSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=CC=CC4=C3C(=CC=C4)C25OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)








